2-(Benzylthio)-9H-purin-6-amine
Overview
Description
2-(Benzylthio)-9H-purin-6-amine (2-BZT-6-A) is a purine derivative that is used in a variety of scientific research applications. It is an important class of compounds with a wide range of potential applications.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Purine Derivatives : Research has demonstrated the synthesis of various purine derivatives, including those related to 2-(Benzylthio)-9H-purin-6-amine. These processes often involve complex chemical reactions and are essential in creating specific compounds for further study and application (Ellsworth, Meriwether, & Mertel, 1989).
Tautomerism and Alkylation : Studies have explored the tautomerism and alkylation of N-methoxy-9-methyl-9H-purin-6-amines, providing insights into the chemical properties and reactions of similar compounds (Roggen & Gundersen, 2008).
Synthesis of Nucleotide Analogues : Efforts have been made to synthesize acyclic nucleotide analogues derived from N3-substituted isoguanine, showcasing the potential of purine compounds in nucleotide analog synthesis (Alexander, Holý, Buděšínský, & Masojídková, 2000).
Large-Scale Preparation for Pharmaceutical Manufacturing : The development of manufacturing processes for the large-scale preparation of N-benzylated chloropurine compounds, indicating the industrial and pharmaceutical relevance of these compounds (Shi, Chang, Grohmann, Kiesman, & Kwok, 2015).
Solid-Phase Synthesis of Trisubstituted Purines : Research has been conducted on the solid-phase synthesis of 2,6,9-trisubstituted purines, showing the versatility and potential for combinatorial chemistry applications (Brun, Legraverend, & Grierson, 2002).
Medicinal and Biological Applications
Antitumor Activity Screening : Some studies have explored the reaction of purine derivatives with primary amines, leading to the synthesis of compounds with potential antitumor activity (El-bayouki, Basyouni, El-Din, & Habeeb, 1994).
Inhibition of Aldose Reductase : A series of 9H-purin-6-amine derivatives have been synthesized and evaluated for their potential in inhibiting aldose reductase, an enzyme implicated in diabetic complications (Zhu, Qi, Kuang, Zhao, Sun, Zhu, Hao, & Han, 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors . For instance, a compound named Zolbetuximab, which is a first-in-class investigational CLDN18.2-targeted monoclonal antibody, has been found to target claudin (CLDN) 18.2 positive tumors . Another compound, a series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio)acetamides, was developed using computer-aided drug discovery approaches based on the auxin receptor TIR1 (Transport Inhibitor Response 1) .
Mode of Action
Similar compounds have been found to interact with their targets in various ways . For instance, a series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio)acetamides were found to exhibit auxin-like physiological functions and were recognized by TIR1 .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . For instance, a method named NICEpath was used to extract biologically relevant metabolic pathways from biochemical networks .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied . For instance, a study on nitrofurantoin and nitroxoline found that the standard dose of nitrofurantoin depends on the indication and on the geographical location .
Result of Action
Similar compounds have been found to have various effects . For instance, 2-((2-chlorobenzyl)sulfonyl)benzo[d]thiazole and 2-((4-methylbenzyl)sulfonyl)benzo[d]thiazole were found to inhibit the growth of two resistant moulds, Aspergillus fumigatus and Aspergillus ustus .
Action Environment
Similar compounds have been synthesized using environmentally friendly approaches . For instance, a series of benzyl-substituted thiobenzoazoles were synthesized using an environmentally friendly approach, starting from 2-mercaptobenzoazoles, using KOH, benzyl halides, and water .
properties
IUPAC Name |
2-benzylsulfanyl-7H-purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S/c13-10-9-11(15-7-14-9)17-12(16-10)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPIAJURENEHOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N=CN3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398695 | |
Record name | 2-benzylsulfanyl-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64542-91-2 | |
Record name | 64542-91-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-benzylsulfanyl-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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